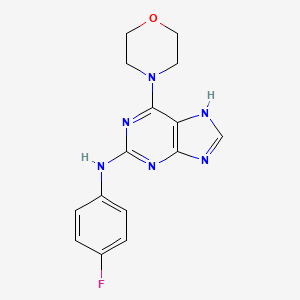
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the compound’s occurrence in nature or its uses .
Synthesis Analysis
Synthesis analysis involves the study of how the compound is made. This can include the raw materials used, the reaction conditions, and the yield of the product .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .
Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .
Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties like melting point, boiling point, solubility, and reactivity .
Aplicaciones Científicas De Investigación
- Scientific Field : Fluorescence Studies
- Application Summary : This compound has been characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra. The aggregation behavior of this compound was investigated in different solvents and concentrations .
- Methods of Application : The synthesis, characterization, spectral, fluorescence properties of this compound were reported for the first time .
- Results or Outcomes : The fluorescent properties of the compound in five different solvents such as CHCl 3 CH 2 Cl 2 THF, DMF, DMSO were explained. The compound gave the highest fluorescence quantum yield in CHCl 3 and the lowest fluorescence quantum yield in DMSO .
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazoline derivatives display various biological activities such as antitumor, antifungal, antiviral, antiparasitic, anti-inflammatory and analgesic, antimycobacterial, anticancer, antibacterial, insecticidal, antinociceptive, hypotensive, antidepressant, photoluminiscence, anti-tubercular, antiamoebic, MAO-inhibitory, amine oxidase inhibitory and antioxidant properties .
- Methods of Application : A mixture of substituted chalcone (0.01 mol) and hydrazine hydrate (0.5 mL, 0.01 mol) in 25 mL formic or acetic or propionic acid was refluxed for 8 h. The reaction mixture was cooled and poured into 50 mL ice-cold water .
- Results or Outcomes : The reaction of chalcones with hydrazine derivatives is one of the most extensively applied reactions in organic synthesis. Investigations revealed that in most cases the products formed are pyrazoline derivatives .
Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex
N-Substituted Pyrazolines
- Scientific Field : Antibacterial Studies
- Application Summary : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
- Methods of Application : Elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points were used to characterize the Schiff base and the metal complexes .
- Results or Outcomes : The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
- Scientific Field : Psychoactive Substances
- Application Summary : This compound was assessed by the extended Scientific Committee of the EMCDDA on 7-8 November 2017 .
- Methods of Application : The risk assessment was carried out by the extended Scientific Committee of the EMCDDA .
- Results or Outcomes : In March 2018, at its 61st regular session, the Commission on Narcotic Drugs (CND) decided to place 4F-iBF in Schedule I of the Single Convention on Narcotic Drugs of 1961 based on a recommendation by the World Health Organization .
Schiff Base Metal Complexes
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4F-iBF)
- Scientific Field : Nonlinear Optical Material
- Application Summary : A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and crystallized . It was found to be a promising nonlinear optical material .
- Methods of Application : The compound was synthesized in 90% yield and crystallized by a slow evaporation technique .
- Results or Outcomes : The χ(3)-value for the chalcone crystal is 369.294 × 10 −22 m 2 V −2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .
- Scientific Field : Bioinorganic Chemistry
- Application Summary : Two novel Schiff base hydrazones, N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide, were synthesized . These compounds are the first structurally characterized biphenyl derivatives of phenylmethylidene-carbohydrazide .
- Methods of Application : The crystal structures of these compounds were determined by means of X-ray diffraction .
- Results or Outcomes : The conformations of the molecules differ significantly. The dihedral angle between the terminal ring planes is 56.17 (6)° in the first compound while in the second compound it is as small as 2.83 (14)° .
Fluorinated Chalcone
Schiff Base Hydrazones
Safety And Hazards
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-6-morpholin-4-yl-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O/c16-10-1-3-11(4-2-10)19-15-20-13-12(17-9-18-13)14(21-15)22-5-7-23-8-6-22/h1-4,9H,5-8H2,(H2,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXPXKOSEYWROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



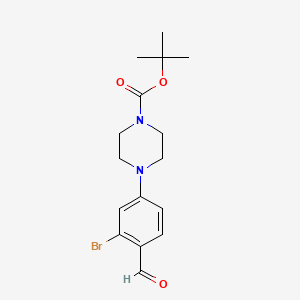
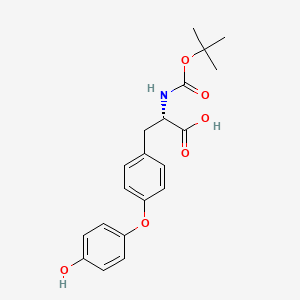
![(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1440500.png)
![3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1440501.png)
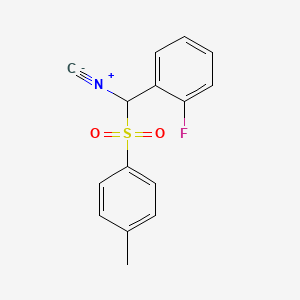
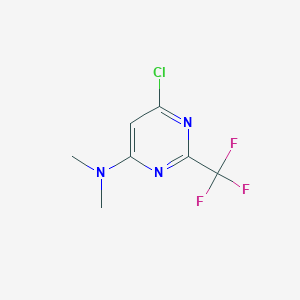
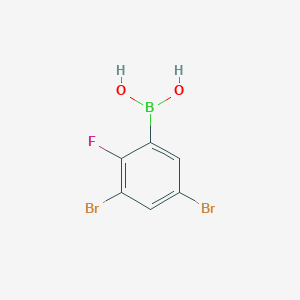
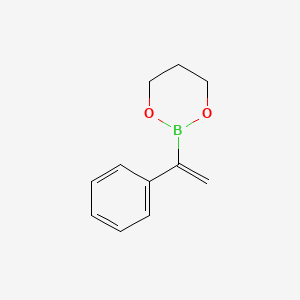
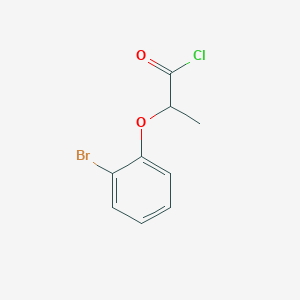
![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1440512.png)
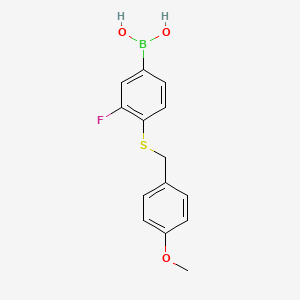
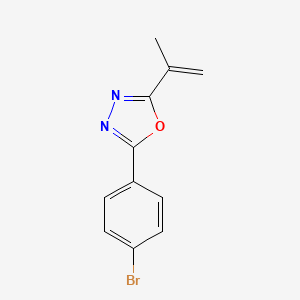
![3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1440517.png)
![tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate](/img/structure/B1440519.png)